Formononetin-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

271.28 g/mol |

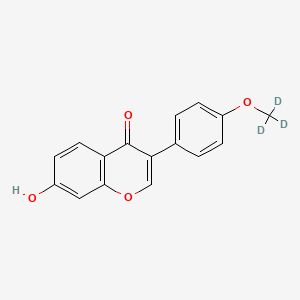

IUPAC Name |

7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3 |

InChI Key |

HKQYGTCOTHHOMP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Formononetin-D3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthetic methodologies related to Formononetin-D3, a deuterated analog of the naturally occurring isoflavone, Formononetin. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Chemical Properties of Formononetin and its Deuterated Analog

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a phytoestrogen found in various plants, including red clover. Its deuterated isotopologue, this compound, is a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard for quantitative analysis. The key chemical properties of both compounds are summarized below.

| Property | Formononetin | This compound |

| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₉D₃O₄ |

| Molecular Weight | 268.26 g/mol | 271.28 g/mol |

| CAS Number | 485-72-3 | Not available |

| Appearance | White to off-white solid | Solid |

| Melting Point | 256-258 °C | Not explicitly available, but expected to be very similar to Formononetin |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) and DMF (≥ 30 mg/mL). Sparingly soluble in aqueous buffers. | Soluble in DMSO and DMF. |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound would likely follow a similar pathway to that of unlabeled Formononetin, with the introduction of deuterium atoms at the methoxy group. A common method for the synthesis of isoflavones is the Suzuki coupling reaction.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a protected 7-hydroxy-3-bromo-4H-1-benzopyran-4-one and a deuterated 4-methoxyphenylboronic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(methoxy-d3)-phenylboronic acid

-

Starting Material: 4-bromophenol.

-

Protection of the hydroxyl group: The hydroxyl group of 4-bromophenol would first be protected, for example, as a tetrahydropyranyl (THP) ether.

-

Grignard Reaction and Borylation: The protected 4-bromophenol would be converted to a Grignard reagent by reacting with magnesium turnings in anhydrous THF. This Grignard reagent would then be reacted with trimethyl borate, followed by acidic workup to yield the protected 4-hydroxyphenylboronic acid.

-

Deuteromethylation: The protected 4-hydroxyphenylboronic acid would be deprotonated with a suitable base (e.g., sodium hydride) and then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), to introduce the trideuteromethoxy group.

-

Deprotection: The protecting group would be removed under acidic conditions to yield 4-(methoxy-d3)-phenylboronic acid.

Step 2: Synthesis of 7-hydroxy-3-bromo-4H-1-benzopyran-4-one

This intermediate can be synthesized from resorcinol through a series of reactions including formylation, cyclization, and bromination.

Step 3: Suzuki Coupling

-

Reaction Setup: In a reaction vessel, 7-hydroxy-3-bromo-4H-1-benzopyran-4-one (1 equivalent), 4-(methoxy-d3)-phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C for several hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Signaling Pathways Modulated by Formononetin

Formononetin has been shown to exert its biological effects by modulating a variety of signaling pathways. Understanding these pathways is crucial for researchers in drug discovery and development.

One of the key pathways affected by Formononetin is the PI3K/Akt signaling pathway , which is central to cell survival, proliferation, and growth. Formononetin has been reported to inhibit this pathway in certain cancer cells, leading to apoptosis and reduced cell proliferation.

Below is a simplified diagram illustrating the inhibitory effect of Formononetin on the PI3K/Akt signaling pathway.

Caption: Formononetin inhibits the PI3K/Akt signaling pathway.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is recommended for the proposed synthetic protocol.

The Role of Formononetin-D3 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone abundant in legumes and medicinal plants like red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention in the scientific community.[1][2] Its diverse biological activities, including anti-cancer, neuroprotective, and phytoestrogenic effects, have made it a subject of intense investigation for its therapeutic potential.[3][4] However, to accurately evaluate its efficacy and safety, robust analytical methods are essential to understand its pharmacokinetic and metabolic profile. This technical guide focuses on the critical role of Formononetin-D3, a stable isotope-labeled derivative of formononetin, in advancing this research.

This compound serves as an indispensable tool, primarily as an internal standard, in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of the results.[5]

Core Application: An Internal Standard for Accurate Quantification

The principal application of this compound in research is its use as an internal standard for the precise and accurate quantification of formononetin in various biological matrices, such as plasma, urine, and tissue samples. This is crucial for a variety of studies, including:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of formononetin is fundamental to understanding its bioavailability and designing effective dosing regimens. This compound enables the accurate measurement of formononetin concentrations over time in biological fluids following administration.

-

Metabolism Studies: Investigating the metabolic fate of formononetin is key to identifying its active metabolites and understanding its mechanism of action. Formononetin is known to be metabolized to the more active isoflavone, daidzein, which is further converted to equol and other metabolites. The use of this compound as an internal standard allows for the precise quantification of the parent compound as it undergoes these metabolic transformations.

-

Bioavailability and Bioequivalence Studies: These studies are essential for the development of new formulations of formononetin with improved solubility and absorption. Accurate quantification using this compound is critical for comparing the bioavailability of different formulations.

-

Toxicology Studies: Precise measurement of formononetin levels is necessary to establish a clear relationship between dose, exposure, and potential toxicity.

Experimental Protocols

A typical experimental workflow for the quantification of formononetin in a biological matrix using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The goal of sample preparation is to extract formononetin and this compound from the biological matrix and remove interfering substances. A common method is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol:

-

Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution (the internal standard).

-

Protein Precipitation/Lysis: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Extraction: Add an immiscible organic solvent (e.g., ethyl acetate). Vortex to facilitate the transfer of the analytes from the aqueous to the organic phase.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of isoflavones.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for isoflavones, and it can be operated in either positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both formononetin and this compound.

-

Data Presentation

The use of this compound as an internal standard is a cornerstone of method validation for bioanalytical assays. The validation process ensures the reliability of the data generated.

Table 1: Typical Validation Parameters for an LC-MS/MS Method for Formononetin Quantification

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Stability | Analyte stable under various storage and processing conditions |

Data compiled from typical bioanalytical method validation guidelines.

Table 2: Example Mass Spectrometry Transitions for Formononetin and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

| Formononetin | 269.1 | 254.1 | Positive |

| This compound | 272.1 | 257.1 | Positive |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. These values are illustrative.

Mandatory Visualizations

References

- 1. Formononetin: Biological effects and uses - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability enhancement of formononetin by incorporation of natural bioenhancer in phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated Formononetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated formononetin. The strategic incorporation of deuterium into the formononetin scaffold offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry. This document details the core synthetic methodologies, provides experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable deuteration strategy.

Introduction to Deuterated Formononetin

Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) is a naturally occurring isoflavone with a range of biological activities. The synthesis of its deuterated analogue(s) is of significant interest in drug discovery and development. Deuterium labeling can alter the pharmacokinetic profile of a molecule by influencing its metabolic stability, a phenomenon known as the kinetic isotope effect. This effect arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of these bonds.

The primary method for preparing deuterated formononetin involves direct hydrogen-deuterium (H/D) exchange on the pre-existing formononetin molecule. This approach is generally preferred over multi-step total synthesis starting from deuterated precursors due to its efficiency and cost-effectiveness.

Core Synthetic Methodology: Hydrogen-Deuterium (H/D) Exchange

The most prevalent and practical method for the deuteration of formononetin is through an acid- or base-catalyzed hydrogen-deuterium (H/D) exchange. This reaction specifically targets the aromatic protons that are activated by the presence of a phenolic hydroxyl group. In the case of formononetin, the hydroxyl group at the C7 position activates the ortho and para positions on the A-ring for electrophilic substitution.

Mechanism of H/D Exchange in Isoflavones

The H/D exchange in isoflavones like formononetin proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a Brønsted acid or base.

-

Acid-Catalyzed H/D Exchange: In the presence of a deuterated acid (e.g., deuterated trifluoroacetic acid in deuterium oxide), the aromatic ring is protonated (or in this case, deuterated) to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. The subsequent loss of a proton (H+) from the ring restores aromaticity and results in the incorporation of a deuterium atom. The positions most susceptible to this exchange are those with the highest electron density, which are ortho and para to the activating hydroxyl group. For formononetin, these are the C6 and C8 positions on the A-ring.

-

Base-Catalyzed H/D Exchange: While less commonly detailed for isoflavones in the literature found, base-catalyzed H/D exchange would proceed through the deprotonation of the phenolic hydroxyl group, increasing the electron-donating ability of the oxygen and further activating the aromatic ring towards electrophilic attack by a deuterium source.

The pH of the reaction medium and the temperature are critical parameters that influence the rate of H/D exchange.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the deuteration of isoflavones, which can be adapted for formononetin. This protocol is based on established methods for the deuteration of structurally similar isoflavones, such as daidzein.[2]

Acid-Catalyzed H/D Exchange of Formononetin

This protocol describes a preparative-scale deuteration of formononetin using a deuterated acid catalyst.

Materials:

-

Formononetin

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated trifluoroacetic acid (CF₃COOD, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve formononetin in a solution of deuterated trifluoroacetic acid and deuterium oxide.

-

Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR spectroscopy to observe the disappearance of the signals corresponding to the protons at the C6 and C8 positions.

-

Workup: After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Carefully neutralize the acid with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated formononetin.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the pure deuterated formononetin.

-

Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the acid-catalyzed deuteration of formononetin, based on typical results for similar isoflavones.[2]

| Parameter | Value |

| Substrate | Formononetin |

| Deuterium Source | D₂O / CF₃COOD |

| Reaction Time | 24 - 48 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 85 - 95% |

| Isotopic Purity | ≥ 90% |

| Primary Deuteration Sites | C6, C8 |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and analysis of deuterated formononetin.

Caption: Acid-catalyzed H/D exchange mechanism for formononetin.

Caption: General experimental workflow for deuterated formononetin synthesis.

Conclusion

The synthesis of deuterated formononetin via acid-catalyzed hydrogen-deuterium exchange is a robust and efficient method for producing isotopically labeled material for research purposes. This guide provides the foundational knowledge and a practical experimental framework for researchers to successfully synthesize and purify deuterated formononetin. The ability to selectively introduce deuterium into the formononetin structure opens up avenues for more detailed investigations into its metabolic fate and biological activity.

References

Formononetin-D3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on Formononetin-D3, a deuterated form of the naturally occurring isoflavone Formononetin. This guide covers its fundamental properties, mechanism of action, and key experimental findings, with a focus on its therapeutic potential.

Core Compound Specifications

This compound is a stable, isotope-labeled version of Formononetin, where three hydrogen atoms have been replaced by deuterium. This labeling is primarily utilized for tracer studies in pharmacokinetics and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

| Property | Value | Citation(s) |

| CAS Number | Not explicitly available for this compound; Unlabeled Formononetin is 485-72-3. | [2][3][4][5] |

| Molecular Formula | C₁₆H₉D₃O₄ | |

| Molecular Weight | 271.28 g/mol | |

| Appearance | White to off-white solid |

Therapeutic Potential and Mechanism of Action

Formononetin, the parent compound of this compound, is an O-methylated isoflavone found in various plants, including red clover and Astragalus membranaceus. It has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurology, owing to its diverse biological activities. Formononetin exerts its effects by modulating multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotection.

Anti-Cancer Effects

Formononetin has demonstrated anti-tumor properties in various cancer models, including non-small cell lung cancer, prostate cancer, breast cancer, and hepatocellular carcinoma. Its mechanisms of action are multifaceted and involve:

-

Cell Cycle Arrest: Formononetin can induce cell cycle arrest, primarily at the G0/G1 or G1 phase, by altering the expression of key regulatory proteins such as p21, cyclin A, and cyclin D1.

-

Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins, including increasing the levels of Bax and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.

-

Inhibition of Angiogenesis: Formononetin can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).

-

Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression are targeted by formononetin, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways. By inhibiting these pathways, formononetin can suppress tumor cell proliferation, survival, and invasion.

Neuroprotective Effects

Formononetin exhibits significant neuroprotective properties, making it a candidate for the treatment of various neurological disorders. Its neuroprotective mechanisms include:

-

Activation of Nrf2 Signaling: Formononetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress and inflammation in the nervous system.

-

Modulation of PI3K/Akt and ERK Pathways: These pathways are vital for neuronal survival and neurogenesis. Formononetin has been shown to activate the PI3K/Akt and ERK pathways, thereby promoting neuroprotection.

-

Attenuation of Neuroinflammation: The compound can reduce neuroinflammation by inhibiting pathways such as the HMGB1/TLR4/NF-κB signaling cascade.

Key Signaling Pathways

The therapeutic effects of Formononetin are mediated through its interaction with a complex network of intracellular signaling pathways. The diagrams below illustrate some of the key pathways modulated by this compound.

References

- 1. Formononetin Exerts Neuroprotection in Parkinson’s Disease via the Activation of the Nrf2 Signaling Pathway | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility of Formononetin-D3 in organic solvents

An In-depth Technical Guide to the Solubility of Formononetin-D3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound, a deuterated isotopologue of Formononetin, is an O-methylated isoflavone and a phytoestrogen found in plants like red clover.[1][2] Due to its biological activities, understanding its solubility is critical for a wide range of applications in research and drug development, from preparing stock solutions for in vitro assays to developing formulations. While specific solubility data for the deuterated form (D3) is not extensively published, the physicochemical properties are nearly identical to the parent compound, Formononetin. Therefore, this guide utilizes the available data for Formononetin as a reliable and close proxy for this compound. This document summarizes quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

The solubility of Formononetin has been determined in several common organic solvents. The data varies across different sources, which may be attributed to slight variations in experimental conditions (e.g., temperature, purity of the compound and solvent) and methodologies. The following table consolidates the available quantitative data to provide a comparative reference.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Mole Fraction (x 10⁻⁴) at 293.2 K (20°C) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~25 - 200 | Not Reported | [1][3] |

| Dimethylformamide (DMF) | C₃H₇NO | ~30 | Not Reported | |

| Acetone | C₃H₆O | ~1.91 | 5.2735 | |

| n-Propanol | C₃H₈O | ~0.70 | 1.6371 | |

| Isopropanol | C₃H₈O | ~0.66 | 1.5401 | |

| Ethanol | C₂H₆O | ~0.60 | 1.5173 | |

| Methanol | CH₄O | ~2.0 | 1.4880 |

Note: The solubility of Formononetin increases with rising temperature. The significant range reported for DMSO may reflect different measurement techniques or conditions. For maximum solubility in aqueous buffers, it is recommended to first dissolve Formononetin in DMF and then dilute with the chosen aqueous buffer.

Experimental Protocols for Solubility Determination

The most widely accepted and accurate method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is a foundational approach in pharmaceutical and chemical research. Alternative methods, such as solution calorimetry, can also be employed, especially for highly viscous solutions.

The Shake-Flask Method

This method establishes equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature.

Detailed Methodology:

-

Preparation of the Sample: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is agitated using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used to ensure the accuracy of the measurement.

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is then measured using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common and precise method for this purpose. A calibration curve, generated from standard solutions of the compound at known concentrations, is used for accurate quantification.

-

Data Reporting: The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.

References

An In-depth Technical Guide on the Stability of Formononetin-D3 Under Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide based on established principles of drug stability testing and available data for formononetin. As of the date of this publication, specific, publicly available stability studies on Formononetin-D3 are limited. Therefore, the quantitative data presented herein is illustrative and based on typical stability profiles for deuterated compounds and their non-deuterated analogues, guided by the International Council for Harmonisation (ICH) guidelines.

Introduction

Formononetin, a naturally occurring O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. The deuterated analogue, this compound, is of particular interest in drug development for its potential to offer an improved pharmacokinetic profile. The substitution of hydrogen atoms with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, potentially leading to increased systemic exposure and a longer half-life of the drug substance.

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This guide provides a framework for understanding and evaluating the stability of this compound under various storage conditions, in line with regulatory expectations.

Understanding the Stability of Deuterated Compounds

Deuterated compounds often exhibit enhanced metabolic stability due to the kinetic isotope effect. The C-D bond has a lower vibrational frequency and zero-point energy compared to the C-H bond, requiring more energy to be broken. This can make sites of deuteration less susceptible to enzymatic attack, particularly by cytochrome P450 enzymes, which are involved in the metabolism of formononetin.

However, the chemical stability of this compound under various environmental conditions (temperature, humidity, and light) must be rigorously evaluated to establish appropriate storage conditions and a re-test period or shelf life.

Quantitative Stability Data

The following tables summarize the illustrative stability data for this compound under long-term, accelerated, and intermediate storage conditions as per ICH Q1A(R2) guidelines.

Table 1: Illustrative Long-Term Stability Data for this compound Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Water Content (%) |

| 0 | White to off-white powder | 99.8 | <0.1 | 0.2 |

| 3 | Conforms | 99.7 | 0.1 | 0.2 |

| 6 | Conforms | 99.6 | 0.2 | 0.3 |

| 9 | Conforms | 99.5 | 0.2 | 0.3 |

| 12 | Conforms | 99.4 | 0.3 | 0.3 |

| 18 | Conforms | 99.2 | 0.4 | 0.4 |

| 24 | Conforms | 99.0 | 0.5 | 0.4 |

Table 2: Illustrative Accelerated Stability Data for this compound Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) | Water Content (%) |

| 0 | White to off-white powder | 99.8 | <0.1 | 0.2 |

| 1 | Conforms | 99.5 | 0.2 | 0.4 |

| 2 | Conforms | 99.2 | 0.4 | 0.5 |

| 3 | Conforms | 98.9 | 0.6 | 0.6 |

| 6 | Conforms | 98.1 | 1.1 | 0.8 |

Table 3: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 92.5 | Daidzein |

| Base Hydrolysis (0.1 M NaOH) | 4 hours | 88.2 | Daidzein and other related substances |

| Oxidation (3% H₂O₂) | 24 hours | 95.1 | Hydroxylated derivatives |

| Thermal (80°C) | 48 hours | 98.8 | Minor unidentified peaks |

| Photostability (ICH Q1B) | Conforms | 99.1 | Minor unidentified peaks |

Experimental Protocols

Stability Study Design

A comprehensive stability study for this compound should be designed in accordance with the ICH Q1A(R2) guideline.

-

Batches: At least three primary batches of the drug substance should be included in the stability program.

-

Container Closure System: Samples should be stored in containers that simulate the proposed packaging for commercial distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: The testing protocol should include, but is not limited to:

-

Appearance (visual inspection)

-

Assay (potency)

-

Identification

-

Degradation products/impurities

-

Water content (e.g., by Karl Fischer titration)

-

Microbiological testing (if applicable)

-

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate determination of this compound and its degradation products.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV spectrophotometer at an appropriate wavelength (e.g., 254 nm).

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of this compound.

-

Dissolve in a suitable diluent (e.g., a mixture of methanol and water).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Validation Parameters (as per ICH Q2(R1)):

-

Specificity (including forced degradation studies)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

-

Forced Degradation Protocol

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C.

-

Oxidation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.

Visualizations

Signaling Pathways of Formononetin

Formononetin has been reported to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate some of these pathways.

The In Vitro Metabolic Fate of Formononetin-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolic fate of formononetin, with a particular focus on its deuterated analog, Formononetin-D3. Formononetin, an O-methylated isoflavone found in various plants and herbs, is known for its potential therapeutic properties. Understanding its metabolic pathways is crucial for drug development and for interpreting its pharmacological and toxicological profiles. This guide summarizes key metabolic reactions, the enzymes involved, available quantitative data, and detailed experimental protocols.

Executive Summary

The in vitro metabolism of formononetin is characterized by extensive phase I and phase II reactions. The primary metabolic pathways include:

-

O-demethylation: The removal of the methyl group at the 4'-position to form its major active metabolite, daidzein. This reaction is predominantly mediated by cytochrome P450 (CYP) enzymes.

-

Hydroxylation: The addition of hydroxyl groups to the formononetin structure, leading to various hydroxylated derivatives. This is also a CYP-mediated process.

-

Sulfonation: The conjugation of a sulfonate group, a significant phase II metabolic pathway for formononetin, primarily catalyzed by sulfotransferase SULT1A3.

-

Glucuronidation: The conjugation of glucuronic acid, another important phase II reaction common for isoflavones.

While specific studies on the metabolic fate of This compound are not extensively available in the public domain, its use as an internal standard in pharmacokinetic studies is well-documented. The substitution of hydrogen with deuterium at the methoxy group (the primary site of metabolism) leads to a stronger carbon-deuterium bond. This phenomenon, known as the kinetic isotope effect , slows down the rate of O-demethylation. Consequently, this compound follows the same metabolic pathways as formononetin, but at a reduced rate, making it an ideal internal standard for bioanalytical methods.

Key Metabolic Pathways and Enzymes

The in vitro metabolism of formononetin involves a series of enzymatic reactions that transform it into more polar metabolites for easier excretion.

Phase I Metabolism

O-Demethylation: The most prominent phase I metabolic reaction for formononetin is the O-demethylation of the 4'-methoxy group, resulting in the formation of daidzein. This conversion is critical as daidzein itself is a potent phytoestrogen with various biological activities. Several cytochrome P450 isoforms have been identified to catalyze this reaction, including CYP1A2, CYP2C91, CYP2A6, CYP2D61, and CYP2C19.[1][2]

Hydroxylation: In addition to demethylation, formononetin can undergo hydroxylation at various positions on its aromatic rings. Studies have identified several hydroxylated metabolites, such as 6,7-dihydroxy-4'-methoxyisoflavone, 7,8-dihydroxy-4'-methoxyisoflavone, and 7,3'-dihydroxy-4'-methoxyisoflavone, indicating that multiple sites are susceptible to CYP-mediated oxidation.[1]

Phase II Metabolism

Sulfonation: Formononetin is a substrate for sulfotransferase enzymes, leading to the formation of formononetin sulfate. The sulfotransferase isoform SULT1A3 has been identified as a key enzyme in this pathway. This reaction typically occurs at the 7-hydroxyl group.

Glucuronidation: As with many phenolic compounds, formononetin and its primary metabolite, daidzein, can undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the molecule, significantly increasing its water solubility and facilitating its elimination. While specific UGT isoforms responsible for formononetin glucuronidation are not definitively identified in the provided search results, it is a well-established pathway for isoflavones.[1]

Quantitative Data on Formononetin Metabolism

The following table summarizes the available quantitative data for the in vitro metabolism of formononetin. It is important to note that while O-demethylation, hydroxylation, and glucuronidation are confirmed metabolic pathways, specific kinetic parameters (Km and Vmax) for these reactions for formononetin were not available in the reviewed literature.

| Metabolic Pathway | Enzyme | System | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Sulfonation | SULT1A3 | HEK-SULT1A3 cell lysate | 6.17 | 13.94 | [3] |

The Role of this compound and the Kinetic Isotope Effect

This compound is a deuterated analog of formononetin, where the three hydrogen atoms of the 4'-methoxy group are replaced with deuterium atoms. This substitution is key to its utility in metabolic studies.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond. In the context of formononetin metabolism, the rate-limiting step for O-demethylation involves the cleavage of a C-H bond in the methoxy group by CYP enzymes. When deuterium is substituted at this position, the rate of this enzymatic reaction is significantly reduced. This phenomenon is known as the kinetic isotope effect (KIE) .

Due to the KIE, this compound is metabolized to daidzein-d3 at a slower rate than formononetin is metabolized to daidzein. This property makes this compound an excellent internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure formononetin concentrations in biological matrices. Because it behaves almost identically to formononetin during sample preparation and chromatographic separation but has a different mass, it can be used to accurately correct for any analyte loss during the analytical process.

While direct studies on the complete metabolic profile of this compound are scarce, it is expected to undergo the same phase I and phase II reactions as formononetin, including hydroxylation, sulfonation, and glucuronidation, albeit with potential alterations in the rates of these reactions if they occur near the site of deuteration.

References

Methodological & Application

Application Note: High-Throughput Quantification of Formononetin in Human Plasma using LC-MS/MS with Formononetin-D3 as an Internal Standard

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of formononetin in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Formononetin-D3, is employed. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring reliable quantification of formononetin. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides detailed LC-MS/MS parameters. All quantitative data, including calibration curve performance, precision, and accuracy, are summarized in comprehensive tables.

Introduction

Formononetin is an O-methylated isoflavone naturally found in various plants and herbs, such as red clover. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Accurate quantification of formononetin in biological matrices is essential for evaluating its pharmacokinetic profile and understanding its mechanism of action.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and correcting for variability during sample preparation and analysis. By closely mimicking the physicochemical properties of the analyte, this compound co-elutes and experiences similar ionization efficiency, leading to highly reliable and reproducible results.

Experimental Protocols

Materials and Reagents

-

Formononetin (≥98% purity)

-

This compound (≥98% purity, deuterated internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Human plasma (with appropriate anticoagulant)

Stock and Working Solutions

-

Formononetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of formononetin in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Formononetin Working Solutions: Prepare a series of working solutions by serially diluting the formononetin stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

-

Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank samples).

-

Add 150 µL of acetonitrile (containing the IS) to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to ensure separation from matrix components. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Formononetin | 269.1 | 254.1 | 150 | 35 |

| This compound | 272.1 | 257.1 | 150 | 35 (Estimated) |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of formononetin to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3 | < 10% | 90-110% | < 10% | 90-110% |

| Medium | 80 | < 10% | 90-110% | < 10% | 90-110% |

| High | 800 | < 10% | 90-110% | < 10% | 90-110% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85% | 90-110% |

| Medium | 80 | > 85% | 90-110% |

| High | 800 | > 85% | 90-110% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of formononetin in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of formononetin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. This method is well-suited for pharmacokinetic and other drug development studies involving formononetin.

Application Notes and Protocol for Formononetin-D3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone found in various plants and herbs, has garnered significant interest for its potential therapeutic effects. To thoroughly investigate its absorption, distribution, metabolism, and excretion (ADME) profile, robust pharmacokinetic (PK) studies are essential. The use of stable isotope-labeled compounds, such as Formononetin-D3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for such bioanalytical studies.[1][2]

This document provides a detailed protocol for the use of this compound as a tracer in pharmacokinetic studies of formononetin. By administering this compound and measuring its concentration along with the unlabeled formononetin in biological matrices, researchers can accurately delineate the pharmacokinetic properties of the parent compound.

Pharmacokinetic Parameters of Formononetin in Rats

The following table summarizes the pharmacokinetic parameters of formononetin in rats after oral administration, as reported in the literature. This data is provided as a reference for expected values in similar preclinical studies.

| Pharmacokinetic Parameter | Value | Reference |

| Cmax (Maximum Concentration) | 17 - 81 ng/mL | [3] |

| Tmax (Time to Cmax) | 0.5 - 1 h | [3] |

| Bioavailability | ~21.8% | [2] |

| Half-life (t½) | Varies with formulation | |

| Area Under the Curve (AUC) | Varies with formulation |

Experimental Protocol: Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical pharmacokinetic study in rats using this compound as the analyte, quantified by a validated LC-MS/MS method.

Materials and Reagents

-

This compound (Analyte)

-

Formononetin (for calibration standards and quality controls)

-

Daidzein-d4 (Internal Standard - IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Rat plasma (blank)

-

Phosphate-buffered saline (PBS)

Animal Dosing and Sample Collection

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of formononetin.

-

Dosing:

-

Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Administer a single oral dose of this compound (e.g., 20 mg/kg) to the rats.

-

-

Blood Sampling:

-

Collect blood samples (~200 µL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Sample Preparation (Protein Precipitation)

-

Thaw the plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (Daidzein-d4 in 50% methanol).

-

Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions for the analysis of formononetin and its deuterated analog. Method optimization and validation are crucial for each specific application.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Optimized for separation of analyte and IS |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: To be determined based on the specific labeled positions Formononetin: m/z 269.1 → 254.1 Daidzein-d4 (IS): m/z 259.1 → 203.1 |

Bioanalytical Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | %RE within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the IS |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |

Experimental Workflow Diagram

Caption: Workflow for a typical pharmacokinetic study using this compound.

Signaling Pathway Diagram (Hypothetical Metabolic Pathway)

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantitative Analysis of Formononetin in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of formononetin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with formononetin-D3 as the internal standard (IS). This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications.

Introduction

Formononetin is a naturally occurring O-methylated isoflavone found predominantly in leguminous plants and herbs like red clover (Trifolium pratense) and Astragalus membranaceus.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including neuroprotective, antitumor, antioxidant, and anti-inflammatory effects.[1][2] Accurate quantification of formononetin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate.[3][4]

This application note describes a robust and sensitive LC-MS/MS method for the determination of formononetin in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

Formononetin (≥98% purity)

-

This compound (IS, ≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Human or rat plasma (K2-EDTA anticoagulant)

-

All other chemicals and solvents should be of analytical or higher grade.

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended.

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | C18 Reversed-Phase (e.g., Kinetex C18, 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | Example: Start at 10% B, linear ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | +5500 V (Positive Mode) / -4500 V (Negative Mode) |

| MRM Transitions | |

| Formononetin (Negative) | Q1: 266.9 m/z → Q3: 252.0 m/z |

| This compound (Negative) | Q1: 269.9 m/z → Q3: 255.0 m/z (Predicted) |

| Dwell Time | 150 ms |

Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting formononetin from plasma samples.

-

Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

-

Precipitate: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex: Vortex the mixture vigorously for 1 minute.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer: Carefully transfer the supernatant to an HPLC vial.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for formononetin quantification.

Method Validation Summary

The described method should be validated according to international guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on data from published literature.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1.0 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.997 |

| Lower Limit of Quantitation (LLOQ) | 1.04 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LQC | 2.0 | < 9.96% | < 9.96% | -11.25% to 9.38% |

| MQC | 50.0 | < 9.96% | < 9.96% | -11.25% to 9.38% |

| HQC | 400.0 | < 9.96% | < 9.96% | -11.25% to 9.38% |

Data synthesized from representative studies. LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 4: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | 90% - 110% |

Formononetin Signaling Pathway

Formononetin exerts its biological effects by modulating several key intracellular signaling pathways. A significant mechanism of action involves the inhibition of the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and metastasis. By suppressing this pathway, formononetin can induce apoptosis and inhibit the invasion of cancer cells.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of formononetin in plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high-quality data suitable for regulated bioanalysis. This protocol is applicable to a wide range of research and development activities, including pharmacokinetic profiling and drug metabolism studies, facilitating further investigation into the therapeutic potential of formononetin.

References

- 1. researchgate.net [researchgate.net]

- 2. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Isoflavone Analysis: A Detailed LC-MS/MS Protocol for Formononetin Quantification Using a Deuterated Internal Standard

Introduction

Isoflavones, a class of phytoestrogens found abundantly in leguminous plants such as soybeans and red clover, have garnered significant scientific interest for their potential roles in human health and disease. Their structural similarity to human estrogen allows them to interact with estrogen receptors, leading to a range of biological activities. Formononetin, a prominent isoflavone, is a key area of research in drug development and nutritional science. Accurate and precise quantification of Formononetin in various biological and botanical matrices is crucial for understanding its pharmacokinetics, metabolism, and therapeutic potential.

This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Formononetin, employing Formononetin-D3 as a stable isotope-labeled internal standard to ensure the highest level of accuracy. This protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data analysis.

Experimental Protocols

This section details the methodologies for the extraction and quantification of Formononetin from a plant matrix.

Sample Preparation: Extraction of Isoflavones from Plant Material

This protocol outlines a standard procedure for the extraction of isoflavones from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., red clover, soybean)

-

80% Methanol (HPLC grade)

-

This compound internal standard solution (1 µg/mL in methanol)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in a water bath for 30 minutes at room temperature.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides the optimized parameters for the chromatographic separation and mass spectrometric detection of Formononetin and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

Data Presentation

The use of a stable isotope-labeled internal standard allows for accurate and precise quantification. The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Formononetin.

Table 1: Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Formononetin | 269.1 | 254.1 | 0.1 | 30 | 20 |

| 132.1 | 0.1 | 30 | 35 | ||

| This compound (IS) | 272.1 | 254.1 | 0.1 | 30 | 20 |

| 132.1 | 0.1 | 30 | 35 |

Table 2: Method Performance Characteristics

| Parameter | Formononetin |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Recovery | 95 - 105% |

| Intra-day Precision (RSD%) | < 5% |

| Inter-day Precision (RSD%) | < 10% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified representation of a key signaling pathway influenced by isoflavones.

Application Note: Quantitative Analysis of Formononetin in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and specific quantification of formononetin in human plasma. The use of a deuterated internal standard (Formononetin-d3) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable formononetin quantification.

Introduction

Formononetin is an O-methylated isoflavone found in various plants and herbs, notably in red clover. It has garnered significant scientific interest due to its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anti-cancer activities.[1][2][3] These biological activities are often attributed to its modulation of key cellular signaling pathways, such as the Nrf2/ARE and PI3K/Akt pathways.[1][4] Accurate and reliable quantification of formononetin in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate.

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis. The deuterated internal standard closely mimics the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby correcting for potential variations and enhancing the accuracy and precision of the analytical method. This application note provides a detailed protocol for the sample preparation and UPLC-MS/MS analysis of formononetin in human plasma using a deuterated internal standard.

Signaling Pathway of Formononetin

Formononetin exerts its biological effects by modulating several key signaling pathways. One of the prominent pathways is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, formononetin has been shown to activate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway, which is involved in cell survival, proliferation, and growth.

Figure 1: Simplified signaling pathways of Formononetin.

Experimental Protocols

Materials and Reagents

-

Formononetin reference standard (≥98% purity)

-

This compound (deuterated internal standard, ≥98% purity)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Stock and Working Solutions

-

Formononetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of formononetin in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare working solutions of formononetin and this compound by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

References

- 1. Simultaneous determination of formononetin, biochanin A and their active metabolites in human breast milk, saliva and urine using salting-out assisted liquid-liquid extraction and ultra high performance liquid chromatography-electrospray ionization tandem mass spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid UFLC-MS/MS method for simultaneous determination of formononetin, cryptotanshinone, tanshinone IIA and emodin in rat plasma and its application to a pharmacokinetic study of Bu Shen Huo Xue formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of formononetin and its metabolite in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Formononetin-D3 in Metabolic Profiling Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formononetin, an O-methylated isoflavone found in various plants and herbs, has garnered significant interest for its potential therapeutic properties, including anti-cancer and neuroprotective effects. Metabolic profiling studies are crucial to understanding its mechanism of action, pharmacokinetics, and effects on endogenous metabolic pathways. Formononetin-D3, a deuterated analog of formononetin, serves as an ideal internal standard in mass spectrometry-based metabolomics. Its chemical and physical properties are nearly identical to formononetin, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation and accurate quantification of the target analyte. This document provides detailed application notes and protocols for the use of this compound in metabolic profiling studies.

Application Notes: The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification in LC-MS/MS-based metabolic profiling. Deuterated standards are considered the gold standard for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

Key Advantages of Using this compound:

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound co-elutes with endogenous formononetin and experiences the same matrix effects, it allows for reliable normalization of the analyte signal.

-

Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, this compound significantly improves the precision and accuracy of quantitative measurements.

-

Reliable Quantification across Different Samples: It ensures that comparisons between different samples and batches are valid, which is essential for robust metabolomic studies.

Data Presentation: Quantitative Analysis of Formononetin

The following tables summarize key quantitative data from pharmacokinetic studies of formononetin in rats. These values are essential for designing and interpreting metabolic profiling studies.

Table 1: Pharmacokinetic Parameters of Formononetin in Rats after Oral Administration

| Parameter | Value | Reference |

| Dose (mg/kg) | 20 | [1] |

| Cmax (ng/mL) | 17 - 81 | [1] |

| Tmax (h) | 0.5 - 1 | [1] |

| AUC (ng·h/mL) | Varies by formulation | [1] |

| Oral Bioavailability (%) | ~21.8 | [2] |

Table 2: LC-MS/MS Method Validation Parameters for Formononetin Quantification

| Parameter | Value | Reference |

| Linearity Range (ng/mL) | 0.10 - 100 | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.10 | |

| Intra-day Precision (%RSD) | < 9.96 | |

| Inter-day Precision (%RSD) | < 9.96 | |

| Accuracy (%RE) | -11.25 to 9.38 |

Experimental Protocols

Plasma Sample Preparation for Metabolic Profiling

This protocol describes a general method for the extraction of metabolites from plasma, incorporating this compound as an internal standard.

Materials:

-

Plasma samples

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 13,000 x g and 4°C

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) by diluting the stock solution with methanol.

-

Protein Precipitation:

-

Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 400 µL of pre-chilled methanol.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

-

Centrifugation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation. Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-